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Compound of Interest

Compound Name: Tinostamustine

Cat. No.: B560638

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tinostamustine (formerly EDO-S101), a first-
in-class alkylating deacetylase inhibitor, against current standard-of-care chemotherapies in
several key malignancies. Tinostamustine is a novel bifunctional molecule that fuses the DNA
alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1]
This dual mechanism is designed to enhance cytotoxicity by inducing chromatin relaxation via
HDAC inhibition, thereby improving the access of the alkylating moiety to DNA, leading to
increased DNA cross-linking and reduced DNA repair.[1][2]

This document summarizes available preclinical and clinical data, details experimental
methodologies, and visualizes key mechanisms and workflows to aid in the evaluation of
Tinostamustine's therapeutic potential.

Mechanism of Action: A Dual Approach

Tinostamustine's unique structure allows it to simultaneously exert two distinct anti-cancer
activities: DNA damage and epigenetic modification. The bendamustine component alkylates
DNA, causing cross-linking and strand breaks, which inhibits DNA, RNA, and protein synthesis
and ultimately triggers apoptosis. The vorinostat moiety inhibits HDAC enzymes, leading to
histone acetylation, chromatin decondensation, and the altered expression of genes involved in
cell cycle control and apoptosis.
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Caption: Dual mechanism of action of Tinostamustine.

Hodgkin Lymphoma (Relapsed/Refractory)

Standard-of-Care Overview

First-line treatment for Hodgkin Lymphoma (HL) typically involves the ABVD combination

chemotherapy regimen (Doxorubicin, Bleomycin, Vinblastine, Dacarbazine).[3] For patients

with relapsed or refractory (R/R) disease, treatment options include salvage chemotherapy
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followed by autologous stem cell transplantation (ASCT), brentuximab vedotin, and PD-1
inhibitors.[1]

Tinostamustine Clinical Data

A Phase |, open-label, two-stage trial (NCT02576496) investigated the safety and efficacy of
Tinostamustine in patients with R/R hematological malignancies, including a cohort of heavily
pre-treated HL patients.[1][4] The maximum tolerated dose (MTD) was determined to be 100
mg/m2 administered over 60 minutes.[1][4]

Table 1: Clinical Efficacy of Tinostamustine in Relapsed/Refractory Hodgkin Lymphoma
(NCT02576496)

. . Dose-Escalation Cohort Stage 2 Expansion Cohort
Efficacy Endpoint
(n=10) (n=20)
Overall Response Rate (ORR)  60% (95% CI: 26%, 88%)[1] 37% (95% CI: 16%, 62%)[4]
Complete Response (CR) 1 2
Partial Response (PR) 5 5
Clinical Benefit Rate (CBR)! 80% (95% CI: 44%, 97%)[1] Not Reported
Median Progression-Free 3.8 months (95% ClI: 2.2-9.4
) Not Reported
Survival (PFS) months)[4]

1CBR defined as CR + PR +
Stable Disease (SD).[1]

The most common treatment-related adverse events were hematological (thrombocytopenia,
neutropenia, anemia) and gastrointestinal. No treatment-related deaths occurred.[1][4] These
data show promising signals of efficacy for Tinostamustine in a heavily pre-treated R/R HL
population.[4]

Experimental Protocol: Phase | Clinical Trial
(NCT02576496)
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o Study Design: A Phase |, multicenter, open-label, dose-escalation (Stage 1) and cohort-
expansion (Stage 2) trial.[4][5]

» Patient Population: Adults (=18 years) with R/R hematological malignancies, including HL, for
whom no standard therapies were available. HL patients must have received =2 prior lines of
therapy.[5][6]

o Treatment: Tinostamustine was administered intravenously on Day 1 of a 21-day cycle.
Doses were escalated from 20 mg/m2 to 150 mg/m2 in Stage 1 to determine the MTD.[5] The
recommended Phase 2 dose (RP2D) of 100 mg/m? was used in the Stage 2 expansion
cohort.[4]

o Endpoints: The primary objectives were to determine the MTD and safety profile, and to
estimate the ORR. Secondary endpoints included PFS and overall survival (OS).[6]

Multiple Myeloma
Standard-of-Care Overview

The standard initial therapy for transplant-eligible newly diagnosed multiple myeloma (NDMM)
often consists of a triplet regimen such as VRd (Bortezomib, Lenalidomide, Dexamethasone).
[7][8] The anti-CD38 monoclonal antibody, Daratumumab, is increasingly used in quadruplet
combinations (e.g., Dara-VRd) or in combination with other agents for both newly diagnosed
and R/R patients.[9]

Tinostamustine Preclinical Data vs. Daratumumab

Preclinical studies have evaluated Tinostamustine's potential to enhance the efficacy of
Daratumumab. The mechanism involves the upregulation of CD38 (the target of Daratumumab)
on myeloma cells and an increase in the expression of MICA and MICB, which are ligands for
the activating NK cell receptor NKG2D.[9][10]

Table 2: Preclinical Efficacy of Tinostamustine with Daratumumab in a Multiple Myeloma
Xenograft Model
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Treatment Group Outcome Metric Result

] ) Significantly delayed tumor
Tinostamustine + _
Tumor Growth growth compared to either
Daratumumab
monotherapy[9][11]

i . Significantly prolonged survival
Tinostamustine + _ ) _
Median Survival compared to vehicle and
Daratumumab )
monotherapies[9][11]

These findings suggest a strong synergistic potential between Tinostamustine and anti-CD38

antibody therapy.[9]

Experimental Protocol: In Vivo Myeloma Xenograft
Model

Animal Model: CB17-SCID mice were used to establish subcutaneous plasmacytoma
models using human myeloma cell lines (e.g., MM.1S).[12]

Treatment Regimen: Mice with established tumors were randomized into groups: vehicle
control, Tinostamustine monotherapy, Daratumumab monotherapy, and the combination.
Tinostamustine pretreatment was followed by Daratumumab administration.[9][11]

Efficacy Assessment: Tumor volume was measured regularly to monitor tumor growth.
Overall survival was tracked until a pre-defined endpoint.[9]

Mechanism of Action Assays:In vitro assays were conducted to confirm the mechanism.
Myeloma cell lines were treated with Tinostamustine, and changes in CD38, MICA, and
MICB expression were measured via flow cytometry. Functional assays, including antibody-
dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity
(CDC), were performed to assess the enhancement of Daratumumab's activity.[11][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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